PEG Chain Length Modulates Avidin-Biotin Binding Stoichiometry: PEG2 Preserves 4:1 Binding Capacity
PEG chain length directly regulates the binding stoichiometry between PEGylated biotin and avidin. A systematic study of PEGylated biotin derivatives ranging from 588 g/mol (approximately PEG13-equivalent) to 5000 g/mol demonstrated progressive reduction in stoichiometry as PEG molecular weight increases. At 588 g/mol PEG, the biotin-avidin binding stoichiometry remains at 4 biotin molecules per avidin tetramer. At 5000 g/mol PEG, stoichiometry collapses to 1:1 due to steric occlusion of adjacent binding sites [1]. Biotin-PEG2-Azide (MW 400.5) resides below the threshold where stoichiometric collapse initiates, preserving the full 4:1 binding capacity characteristic of native biotin. By contrast, longer PEG linkers such as PEG4 (MW ~444.5) or PEG8 (MW ~620.8) progressively encroach upon this threshold, introducing binding site competition that can reduce effective avidin capture capacity per mole of biotinylated target [2].
| Evidence Dimension | Biotin-avidin binding stoichiometry (biotin:avidin molar ratio) |
|---|---|
| Target Compound Data | 4:1 (inferred from MW < 588 g/mol threshold; MW = 400.5) |
| Comparator Or Baseline | Biotin-PEG(588 g/mol): 4:1; Biotin-PEG(5000 g/mol): 1:1 |
| Quantified Difference | Stoichiometry reduction from 4:1 to 1:1 occurs between PEG MW 588–5000 |
| Conditions | In vitro avidin binding assay with PEGylated biotin derivatives |
Why This Matters
For procurement decisions, PEG2 preserves maximum avidin capture capacity, whereas longer PEG linkers may require proportionally more biotinylated reagent to achieve equivalent target enrichment.
- [1] Ke S, Wright JC, Kwon GS. Intermolecular interaction of avidin and PEGylated biotin. Bioconjug Chem. 2007 Nov-Dec;18(6):2109-14. doi: 10.1021/bc700204k. View Source
- [2] Ke S, Wright JC, Kwon GS. Intermolecular interaction of avidin and PEGylated biotin. Bioconjug Chem. 2007;18(6):2109-14. View Source
